N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common method involves the coupling of amines and carboxylic acids using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form various products depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with other indole derivatives, such as:
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 4-Methoxy-N-[(1-methyl-1H-indol-3-yl)methylene]benzenamine
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological properties.
Properties
Molecular Formula |
C24H25N3O5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C24H25N3O5/c1-31-14-4-11-27-23(29)17-8-7-16(15-19(17)24(27)30)22(28)25-10-13-26-12-9-18-20(26)5-3-6-21(18)32-2/h3,5-9,12,15H,4,10-11,13-14H2,1-2H3,(H,25,28) |
InChI Key |
CTBNMAYMGBBOEH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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